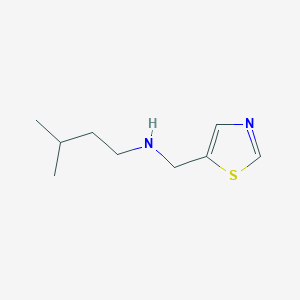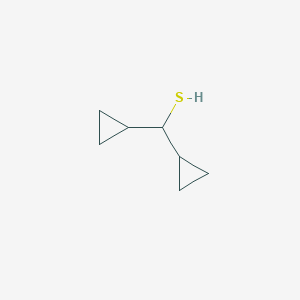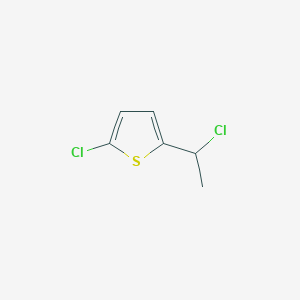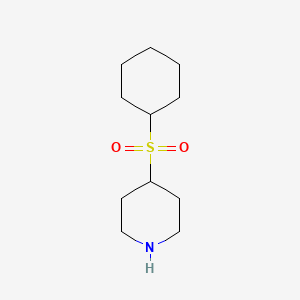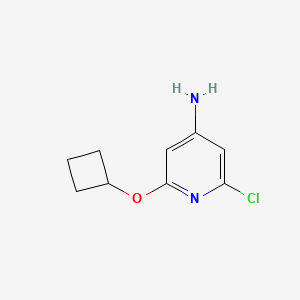
2-Chloro-6-cyclobutoxypyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-cyclobutoxypyridin-4-amine is a chemical compound with the molecular formula C₉H₁₁ClN₂O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclobutoxypyridin-4-amine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with cyclobutanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclobutoxypyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
2-Chloro-6-cyclobutoxypyridin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclobutoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 2-Chloro-3-nitropyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-6-cyclobutoxypyridin-4-amine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-chloro-6-cyclobutyloxypyridin-4-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-6(11)5-9(12-8)13-7-2-1-3-7/h4-5,7H,1-3H2,(H2,11,12) |
InChI Key |
QBIDPTRYQAPVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC(=CC(=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


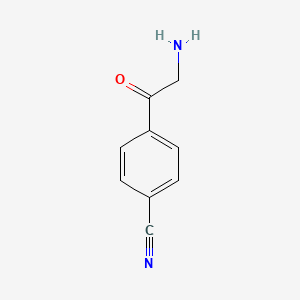
![2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide](/img/structure/B13273222.png)
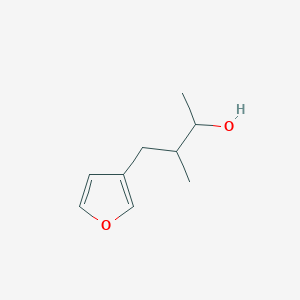
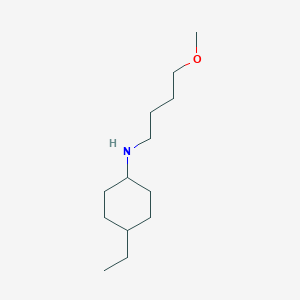
![N-{4-[(2-Methylpropyl)amino]phenyl}acetamide](/img/structure/B13273236.png)
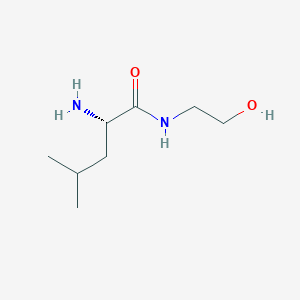
![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
amine](/img/structure/B13273259.png)
